molecular formula C20H19N5O4 B2601179 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 941963-70-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide

Katalognummer: B2601179
CAS-Nummer: 941963-70-8
Molekulargewicht: 393.403
InChI-Schlüssel: KTUTWQGGLQRTDL-WMZJFQQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic compound offered for research purposes, with its primary investigative interest stemming from its structural relation to a class of compounds known to act as modulators of the TRPM8 receptor . The TRPM8 receptor is a non-selective cation channel that serves as a primary sensor for cool temperatures in the peripheral nervous system and is also activated by cooling agents like menthol . Research into novel TRPM8 modulators is significant for advancing the understanding of thermosensation and developing agents that can induce a physiological cooling sensation. Compounds within this structural family are investigated for their potential applications in various research fields, including the study of topical sensory responses and the development of new cosmetic, OTC, and pharmaceutical formulations where modulation of cold sensation is desired . The specific stereochemistry of the (Z)-isomer may confer distinct binding affinity and functional activity at the TRPM8 channel compared to its (E)-counterpart, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-2-27-16-7-5-15(6-8-16)25-19(22-23-24-25)12-21-20(26)10-4-14-3-9-17-18(11-14)29-13-28-17/h3-11H,2,12-13H2,1H3,(H,21,26)/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUTWQGGLQRTDL-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the acrylamide moiety and the tetrazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Wissenschaftliche Forschungsanwendungen

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its chemical properties, synthesis, and various applications in scientific research.

Structure and Composition

  • Molecular Formula: C₂₁H₂₃N₅O₄
  • Molecular Weight: 397.45 g/mol
  • CAS Number: 953251-67-7

The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, and a tetrazole ring that enhances its pharmacological properties.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of both the benzo[d][1,3]dioxole and tetrazole moieties is believed to enhance the interaction with biological targets involved in cancer cell proliferation .
  • Antimicrobial Properties : Research has shown that derivatives of similar compounds possess antimicrobial activity against a range of pathogens. The incorporation of different substituents can modulate this activity, making it a candidate for further development as an antibacterial agent .
  • Neuropharmacology : Some studies suggest that compounds containing benzo[d][1,3]dioxole structures may interact with neurotransmitter systems, potentially serving as anxiolytics or antidepressants. The modulation of serotonin receptors by tetrazole derivatives has been documented, indicating a pathway for developing new psychiatric medications .

Biochemical Research

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes such as topoisomerases and kinases, which are crucial in cancer therapy. Inhibition studies have shown promising results that warrant further investigation into its mechanism of action .
  • Drug Metabolism Studies : Given its structural complexity, this compound can be utilized to study metabolic pathways and drug interactions, particularly focusing on how modifications to the structure affect pharmacokinetics and pharmacodynamics .

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on cancer cell lines, it was found that modifications to the tetrazole group significantly influenced activity levels. The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on similar compounds demonstrated that those containing the benzo[d][1,3]dioxole unit showed enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the aromatic rings improved efficacy significantly .

Wirkmechanismus

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The benzo[d][1,3]dioxole ring is a common pharmacophore in several acrylamide derivatives, contributing to π-π stacking interactions and metabolic resistance. Key structural variations lie in the substituents on the acrylamide nitrogen and the heterocyclic systems (Table 1).

Table 1: Structural Comparison of Selected Acrylamide Derivatives

Compound Name Heterocycle Acrylamide Substituent Key Functional Groups Reference
Target Compound Tetrazole 4-ethoxyphenyl-methyl Benzo[d][1,3]dioxole, (Z)-acrylamide
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide Thiazole 4-phenyl-benzoyl Benzo[d][1,3]dioxole, (Z)-acrylamide
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide None 4-hydroxyphenethyl Benzo[d][1,3]dioxole, (E)-acrylamide
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Isoxazole-thiadiazole Phenyl-benzoyl Thiadiazole, isoxazole
Physicochemical Properties
  • Solubility : Tetrazoles generally improve aqueous solubility relative to carboxylic acids, but this is modulated by the ethoxy group’s hydrophobicity .

Implications for Drug Design

  • Bioisosteric Replacement : The tetrazole in the target compound offers metabolic stability over carboxylic acids, a strategy mirrored in ’s benzamide derivatives .
  • Steric and Electronic Effects : The (Z)-configuration may restrict conformational flexibility, favoring target selectivity compared to (E)-isomers .
  • Heterocyclic Diversity : Thiazoles () and thiadiazoles provide distinct electronic environments for binding, suggesting tunability for specific targets .

Biologische Aktivität

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety linked to a tetrazole ring through an acrylamide structure. This unique configuration is believed to contribute to its biological properties.

Biological Activity Overview

The compound has been studied for its antibacterial, antifungal, and anticancer properties. Below are key findings regarding its biological activities:

1. Antibacterial Activity

Research indicates that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide exhibit significant antibacterial effects against various bacterial strains. For instance:

  • Inhibition of Mur ligases : The compound has shown inhibitory activity against MurD and MurE ligases, which are essential for bacterial cell wall synthesis. This suggests potential as an antibiotic agent .

2. Antifungal Properties

The compound's structural analogs have demonstrated antifungal activity against several fungal pathogens. The presence of the benzo[d][1,3]dioxole moiety is often linked to enhanced antifungal efficacy due to its ability to interact with fungal cell membranes .

3. Anticancer Activity

Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways that regulate cell survival and proliferation .

Case Studies

Several studies have documented the biological effects of compounds related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide:

Case Study 1: Antibacterial Effects

A study assessed the antibacterial activity of various derivatives against Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating strong potential for clinical applications .

Case Study 2: Antifungal Activity

In vitro tests on fungal strains revealed that derivatives with the benzo[d][1,3]dioxole structure significantly inhibited growth at low concentrations. This highlights the importance of structural components in enhancing antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide can be attributed to its molecular structure:

Structural FeatureBiological Effect
Benzo[d][1,3]dioxole moietyEnhances antibacterial and antifungal activity
Tetrazole ringContributes to bioactivity through receptor interactions
Acrylamide linkageFacilitates interaction with target enzymes

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide?

  • Methodology : Use a two-step approach involving (1) condensation of benzo[d][1,3]dioxole-5-carbaldehyde with acryloyl chloride derivatives under basic conditions (e.g., triethylamine in chloroform) and (2) coupling with a tetrazole-containing amine via nucleophilic substitution. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to acid chloride) to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical methods are critical for confirming the structure of this compound?

  • Methodology :

  • 1H NMR : Confirm Z-configuration via coupling constants (e.g., J = 15.2 Hz for trans-coupling in acrylamide groups, as seen in structurally similar compounds) .
  • ESI-MS : Verify molecular ion peaks (e.g., m/z 356.20 [M+H]+ for analogous acrylamide derivatives) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, such as antitumor or anticonvulsant effects?

  • Methodology :

  • In vitro testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Compare IC₅₀ values to reference drugs like cisplatin .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or Western blotting for caspase-3 activation .
  • Crystallography : Resolve the compound’s 3D structure via X-ray diffraction to correlate stereochemistry with activity (as done for structurally related thiazol-2-amines) .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., antitumor activity in Wu et al. vs. Meneghettia et al.) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy groups) to isolate activity-contributing moieties.
  • Replication studies : Reproduce assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .

Q. What computational approaches predict the physicochemical properties and reactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies or HOMO-LUMO gaps .
  • Molecular docking : Simulate interactions with biological targets (e.g., tubulin or kinase enzymes) using AutoDock Vina .
  • Solvatochromic analysis : Use UV-Vis spectroscopy in solvents of varying polarity to study solvent effects on electronic transitions .

Methodological Challenges and Solutions

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

  • Solution :

  • Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) during synthesis.
  • Microwave-assisted synthesis : Enhance regioselectivity via controlled heating (e.g., 100°C for 30 minutes) .
  • Spectroscopic monitoring : Use in situ FT-IR to track intermediate formation .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Solution :

  • Lyophilization : Prepare stable lyophilized formulations for in vivo studies.
  • Accelerated stability testing : Expose the compound to varying pH (3–9), temperature (4–40°C), and light conditions. Monitor degradation via HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.